molecular formula C9H18N2O B1610729 N-(2-aminoethyl)cyclohexanecarboxamide CAS No. 53673-07-7

N-(2-aminoethyl)cyclohexanecarboxamide

Cat. No.: B1610729
CAS No.: 53673-07-7
M. Wt: 170.25 g/mol
InChI Key: QAAZOUGPFRWASO-UHFFFAOYSA-N
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Description

Historical Perspectives in Amide and Amine Chemistry Research

The study of amines and amides is fundamental to organic chemistry. Amines, organic derivatives of ammonia (B1221849), are characterized by a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. youtube.com Their classification as primary, secondary, or tertiary depends on the number of hydrocarbyl groups attached to the nitrogen. youtube.com This basicity is a cornerstone of their chemical behavior and has been pivotal in a vast array of chemical reactions and biological processes. libretexts.org

Amides, in contrast, are typically viewed as derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. youtube.comwikipedia.org The amide bond, or peptide bond in the context of proteins, is exceptionally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group. masterorganicchemistry.com This resonance imparts a planar geometry and reduces the basicity of the nitrogen atom significantly compared to amines. wikipedia.orgmasterorganicchemistry.com The formation of amides from amines and carboxylic acids is a vital reaction, central to the synthesis of peptides, proteins, polymers, and numerous pharmaceutical compounds. libretexts.orgjocpr.com Historically, understanding the distinct properties of amines as bases and amides as stable, neutral functional groups has been crucial for the development of synthetic organic chemistry. quora.com

Foundational Principles of Cyclohexane-derived Compounds in Organic Synthesis

Cyclohexane (B81311) and its derivatives are among the most common carbocyclic structures in organic chemistry, found in a multitude of natural products, including steroids and certain pharmaceutical agents. unizin.org The foundational principle governing their structure is the concept of conformational analysis. Cyclohexane avoids ring strain by adopting a non-planar, three-dimensional "chair" conformation. unizin.org This arrangement allows all carbon-carbon bond angles to be approximately 109.5°, the ideal tetrahedral angle, and all adjacent hydrogen atoms to be in a staggered arrangement, thus minimizing both angle and torsional strain. unizin.org

In the synthesis of cyclohexane-derived compounds, controlling the stereochemistry of substituents on the ring is of paramount importance. The chair conformation features two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The relative stability of substituted cyclohexanes often depends on the steric hindrance associated with these positions. The prevalence of the cyclohexane scaffold has driven the development of numerous synthetic methodologies, including catalytic hydrogenation of aromatic rings and various cyclization reactions, to construct this six-membered ring system with high stereocontrol. organic-chemistry.org These principles are fundamental in designing and synthesizing complex molecules where the cyclohexane moiety serves as a rigid and predictable structural core. organic-chemistry.orggoogle.com

Structural Framework Analysis and Nomenclature in Scholarly Literature

The structure of N-(2-aminoethyl)cyclohexanecarboxamide (CAS No. 53673-07-7) integrates the key functional groups discussed previously. The molecule consists of:

A cyclohexane ring .

A carboxamide functional group where the carbonyl carbon is attached to the cyclohexane ring.

An ethylamino group (-CH₂CH₂NH₂) where the nitrogen of the ethylenediamine (B42938) is attached to the carbonyl carbon of the carboxamide.

According to IUPAC nomenclature, the name is constructed systematically. "Cyclohexanecarboxamide" denotes a cyclohexane ring attached to a C(=O)N moiety. nih.govqmul.ac.uk The "N-(2-aminoethyl)" prefix specifies that an ethyl group, which is itself substituted with an amino group at position 2, is attached to the nitrogen atom of the amide. qmul.ac.uk

The key structural components are the flexible ethylenediamine chain and the rigid cyclohexane ring, linked by a stable amide bond. This framework allows for specific spatial orientations of the terminal primary amine relative to the bulky cyclohexane group.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₈N₂O cymitquimica.com
Molecular Weight 170.26 g/mol cymitquimica.com
InChIKey QAAZOUGPFRWASO-UHFFFAOYSA-N cymitquimica.com

| CAS Number | 53673-07-7 | scbt.com |

This table is interactive and contains data sourced from publicly available chemical databases.

Significance within Contemporary Organic Chemistry Research

Carboxamides are recognized as valuable structural motifs in medicinal chemistry and materials science due to their chemical stability and ability to form hydrogen bonds. jocpr.complos.org this compound, as a bifunctional molecule containing both a primary amine and a secondary amide, serves as a versatile building block in contemporary organic synthesis.

Its significance lies primarily in its role as a synthetic intermediate for creating more complex target molecules. Research has shown that derivatives of N-(2-aminoethyl)carboxamides possess notable biological activities. For instance, related structures have been synthesized and investigated for their antiarrhythmic properties. researchgate.net Analogues of N-(2-aminoethyl)benzamide have been explored as potent and reversible inhibitors of monoamine oxidase-B (MAO-B), an important target in neurodegenerative disease research. nih.gov Furthermore, the synthesis of various N-substituted cyclohexane carboxamide derivatives has been a subject of interest for their application as sensory agents in consumer products. google.comgoogle.com

The presence of a terminal primary amine allows for further functionalization, making this compound a useful scaffold for combinatorial chemistry and the development of new chemical entities with potential therapeutic or material applications. jocpr.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAZOUGPFRWASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515622
Record name N-(2-Aminoethyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53673-07-7
Record name N-(2-Aminoethyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Aminoethyl Cyclohexanecarboxamide

Classical Amide Bond Formation Strategies

The synthesis of N-(2-aminoethyl)cyclohexanecarboxamide is fundamentally an exercise in amide bond formation. This can be achieved by reacting cyclohexanecarboxylic acid with ethylenediamine (B42938). However, since a carboxylic acid and an amine will readily undergo an acid-base reaction to form a non-reactive salt, the carboxylic acid must first be "activated". chemistrysteps.com Several classical methods are routinely employed for this purpose.

Carbodiimide-mediated Coupling Reactions (e.g., DCC, EDC)

Carbodiimides are widely used reagents that facilitate the formation of amide bonds by activating carboxylic acids. thermofisher.com The general mechanism involves the reaction of the carboxylic acid (cyclohexanecarboxylic acid) with the carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the primary amine of ethylenediamine, yielding the desired amide, this compound, and a urea (B33335) byproduct. analis.com.my

The choice between DCC and EDC often depends on the reaction conditions and purification strategy. DCC is suitable for non-aqueous organic synthesis, as its byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration. analis.com.mypeptide.com Conversely, EDC is water-soluble, and its corresponding urea byproduct can be easily removed by an aqueous workup, making it a preferred reagent for reactions in aqueous media or when simplified purification is desired. thermofisher.compeptide.com To enhance coupling efficiency and minimize potential side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and purity of the final amide product. nih.gov

FeatureDCC (N,N'-dicyclohexylcarbodiimide)EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
SolubilityWater-insoluble; used in organic solvents (e.g., DCM, THF). thermofisher.comWater-soluble; can be used in aqueous or organic solvents. thermofisher.compeptide.com
ByproductN,N'-dicyclohexylurea (DCU). peptide.comWater-soluble urea derivative. thermofisher.com
Byproduct RemovalFiltration, as DCU is a precipitate. analis.com.myAqueous extraction. peptide.com
Primary ApplicationOrganic synthesis, manufacturing. thermofisher.comBioconjugation, aqueous-phase synthesis, general synthesis. peptide.com

Mixed Anhydride (B1165640) Synthesis

The mixed anhydride method is another effective strategy for activating carboxylic acids. highfine.com This technique typically involves reacting cyclohexanecarboxylic acid with an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA). google.comresearchgate.net This reaction forms a mixed carboxylic-carbonic anhydride, which is a highly activated species.

The subsequent addition of ethylenediamine leads to nucleophilic attack on the carbonyl group derived from the cyclohexanecarboxylic acid. The choice of chloroformate is important; sterically hindered chloroformates like isobutyl chloroformate can help direct the amine to attack the correct carbonyl, minimizing the formation of urethane (B1682113) byproducts. sci-hub.se This method is valued for its rapid reaction times and generally high yields. highfine.com

StepReagentsPurposeGeneral Conditions
1. ActivationCyclohexanecarboxylic acid, Alkyl Chloroformate (e.g., isobutyl chloroformate), Tertiary Amine (e.g., N-methylmorpholine). sci-hub.seFormation of a mixed carboxylic-carbonic anhydride intermediate.Anhydrous organic solvent (e.g., THF, Toluene) at low temperatures (e.g., -15°C to 0°C). google.com
2. CouplingMixed anhydride intermediate, Ethylenediamine.Nucleophilic acyl substitution to form the amide bond.Addition of the amine to the pre-formed anhydride solution, often maintaining low temperature initially.

Acyl Halide Approaches

Perhaps the most direct classical method involves the use of an acyl halide. Cyclohexanecarboxylic acid can be converted to its more reactive acyl chloride derivative, cyclohexanecarbonyl chloride, using standard halogenating agents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com

The resulting cyclohexanecarbonyl chloride is highly electrophilic and reacts readily with ethylenediamine to form this compound. These reactions are typically fast and high-yielding. youtube.com A key consideration is that the reaction produces hydrogen chloride (HCl) as a byproduct, which will protonate the amine reactant, rendering it non-nucleophilic. To counter this, the reaction is usually performed with either two equivalents of the amine (one to form the amide, one to act as a base) or one equivalent of the amine in the presence of an external, non-nucleophilic base such as pyridine (B92270) or triethylamine to scavenge the HCl. youtube.com

Chemo- and Regioselective Synthesis of the Amide Linkage

A significant challenge in the synthesis of this compound is achieving selectivity. Ethylenediamine is a symmetrical molecule with two primary amine groups of equal reactivity. The reaction with an activated cyclohexanecarboxylic acid can lead to a mixture of the desired mono-acylated product, the undesired di-acylated byproduct (N,N'-bis(cyclohexanecarbonyl)ethane-1,2-diamine), and unreacted starting material.

To favor mono-acylation, two primary strategies are employed:

Use of Excess Diamine: A straightforward approach is to use a large molar excess of ethylenediamine relative to the activated cyclohexanecarboxylic acid. By Le Châtelier's principle, the high concentration of the diamine statistically favors the reaction of one molecule of the acylating agent with one molecule of the diamine. The unreacted excess ethylenediamine can then be removed during workup, often by extraction with an aqueous acid solution.

Mono-Protection Strategy: A more controlled and efficient method for ensuring regioselectivity is to use a protecting group. One of the amino groups of ethylenediamine is temporarily blocked, allowing the acylation to occur exclusively at the free amino group. This approach is detailed further in the following section.

Protecting Group Strategies for Amine Functionality

The use of protecting groups is a cornerstone of modern organic synthesis, enabling highly selective transformations on multifunctional molecules. libretexts.org For the synthesis of this compound, one amino group of ethylenediamine can be selectively protected, leaving the other available for acylation. google.com

Common amine protecting groups include the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. libretexts.org The synthesis would proceed in three distinct steps:

Protection: Ethylenediamine is reacted with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under controlled conditions to yield the mono-protected derivative (e.g., N-Boc-ethylenediamine or N-Fmoc-ethylenediamine). libretexts.org

Coupling: The mono-protected ethylenediamine is then coupled with activated cyclohexanecarboxylic acid using one of the methods described in section 2.1.

Deprotection: The protecting group is removed to reveal the second primary amine, yielding the final product.

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., Trifluoroacetic Acid, HCl). libretexts.org
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF). libretexts.orggoogle.com
BenzyloxycarbonylZ or CbzBenzyl (B1604629) chloroformateCatalytic hydrogenolysis (H₂/Pd). youtube.com

Catalytic Approaches in this compound Synthesis

While classical methods are robust, they are stoichiometric and often generate significant chemical waste. Modern synthetic chemistry is increasingly focused on developing catalytic methods for amide bond formation, which are more atom-economical and environmentally benign.

Direct catalytic amidation, which avoids the pre-activation of the carboxylic acid, is an attractive but challenging goal. Research in this area has explored various catalytic systems:

Boron-based Catalysts: Boronic acids and other boron-containing reagents have been shown to catalyze the direct condensation of carboxylic acids and amines at elevated temperatures by facilitating the removal of water.

Metal Catalysts: Transition metals like nickel, copper, and zirconium have been investigated for amide synthesis. For instance, nickel-based nanocatalysts have been used for the reductive amidation of esters with nitro compounds, representing a novel disconnection approach. nih.gov

Enzymatic Catalysis: Biocatalysis offers a highly selective and green alternative. A chemoenzymatic cascade, for example, could merge a nitrile hydratase enzyme with a metal catalyst in a one-pot reaction to form amides from nitriles and aryl halides. nih.gov While a specific application for this compound may not be established, these cutting-edge methods demonstrate the future direction of amide synthesis, moving away from stoichiometric activators toward more sustainable catalytic processes. researchgate.net

Transition Metal-catalyzed Amidation Reactions

The direct amidation of cyclohexanecarboxylic acid with ethylenediamine represents a primary route to this compound. Transition metal catalysts have been shown to be effective in promoting such couplings, which might otherwise require harsh conditions. Catalysts based on copper, palladium, and iron are particularly noteworthy. beilstein-journals.orgresearchgate.netrsc.org

Copper-Catalyzed Amidation: Copper-based catalysts are attractive due to their low cost and ready availability. beilstein-journals.org A proposed reaction involves the activation of the carboxylic acid by the copper catalyst, potentially forming a copper peroxycarboxylate intermediate when oxygen is used as an activating reagent. beilstein-journals.org This is followed by nucleophilic attack by the amine.

Palladium-Catalyzed Amidation: Palladium catalysts are known for their high efficiency in forming C-N bonds. organic-chemistry.orgrsc.org The catalytic cycle for palladium-catalyzed amidation may involve the in situ formation of an active anhydride from the carboxylic acid, which then undergoes oxidative addition to a Pd(0) complex. organic-chemistry.org Subsequent reductive elimination yields the desired amide. organic-chemistry.org

Iron-Catalyzed Amidation: Iron is an earth-abundant and non-toxic metal, making it a desirable catalyst from a green chemistry perspective. rsc.orgnih.gov Iron(III) catalysts, in combination with an oxidant like molecular oxygen, can facilitate the direct acylation of amines with carboxylic acids. rsc.org

Table 1: Comparison of Transition Metal Catalysts for Amidation Reactions
Catalyst SystemTypical ConditionsScopeRepresentative Yields
Copper-based Cu(OAc)₂, O₂, Ligand, Solvent (e.g., Toluene), HeatBroad substrate scope including non-activated carboxylic acids and various amines. beilstein-journals.orgGood to excellent
Palladium-based Pd(OAc)₂, Ligand (e.g., TFP), Solvent (e.g., Toluene), HeatEffective for both aromatic and aliphatic acids. organic-chemistry.orgVery good
Iron-based Fe(acac)₃, O₂, Additive (e.g., pivalic acid), Solvent (e.g., diethyl carbonate)General procedure for a wide range of amines and carboxylic acids or esters. rsc.orgHigh-yielding

Organocatalytic Methods

Organocatalysis offers an alternative to metal-based systems, avoiding potential issues of metal contamination in the final product. Key organocatalytic methods for amide bond formation include the use of carbodiimides and boron-based catalysts.

Carbodiimide-Mediated Coupling: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for amide synthesis. wikipedia.orgchemistrysteps.com The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amine, yielding the amide and a urea byproduct. wikipedia.org Additives like N-hydroxysuccinimide (NHS) can be used to form active esters, which provide for more controlled amidation.

Boron-Based Catalysis: Boric acid and its derivatives have emerged as effective catalysts for direct amidation. orgsyn.orgacs.orgnih.gov These catalysts are thought to activate the carboxylic acid by forming an acyloxyboron intermediate, which facilitates the subsequent dehydroxylation upon reaction with the amine. acs.org Arylboronic acids bearing electron-withdrawing groups have shown high efficiency in these transformations. acs.org

Table 2: Overview of Organocatalytic Methods for Amidation
Catalyst/ReagentMechanism of ActionKey Features
Carbodiimides (e.g., DCC, EDC) Forms a reactive O-acylisourea intermediate. wikipedia.orgchemistrysteps.comWidely used, mild conditions, can be prone to side reactions. wikipedia.org
Boric Acid/Boronic Acids Activates the carboxylic acid via an acyloxyboron intermediate. acs.orgCatalytic, often requires azeotropic removal of water, preserves stereochemical integrity. orgsyn.orgacs.org

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound can be achieved through diastereoselective or enantioselective strategies. This is particularly relevant if the cyclohexane (B81311) ring is substituted, leading to stereocenters.

Diastereoselectivity in the synthesis of this compound can be achieved by using a chiral starting material, such as a stereochemically pure cyclohexanecarboxylic acid derivative. The inherent chirality of the acid can direct the approach of the amine, leading to the preferential formation of one diastereomer. Multi-component reactions have also been explored for the diastereoselective synthesis of complex cyclohexane-1,3-dicarboxamide derivatives. researchgate.netsemanticscholar.org These methods often generate multiple stereocenters in a single step with high diastereoselectivity. researchgate.netbeilstein-journals.orgd-nb.infonih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from achiral or racemic starting materials. This can be accomplished using chiral catalysts. For the synthesis of chiral amides, co-catalytic systems involving an achiral rhodium complex and a chiral squaramide have been reported to facilitate enantioselective carbene N-H insertion reactions. researchgate.netnih.gov Another approach involves the use of dual copper catalysts in a light-driven process to create chiral secondary amides from a primary amide and an alkyl bromide. acs.org While not directly applied to this compound, these principles could be adapted to develop an enantioselective synthesis.

Table 3: Strategies for Stereoselective Amide Synthesis
StrategyApproachPotential Application to Target Molecule
Diastereoselective Use of a chiral cyclohexanecarboxylic acid.Directs the formation of a specific diastereomer.
Enantioselective Chiral catalysts (e.g., Rh/squaramide or dual Cu systems). researchgate.netnih.govacs.orgCould potentially be used to resolve a racemic mixture of a chiral precursor or in an asymmetric transformation.

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govmdpi.com In the context of synthesizing this compound, these principles can be applied in several ways.

Atom Economy: The ideal synthesis maximizes the incorporation of all materials used in the process into the final product. nih.govdoaj.orglongdom.org Direct amidation reactions are inherently more atom-economical than methods requiring activating agents, as the only byproduct is water. mdpi.com

Use of Greener Solvents: Many traditional amidation reactions use hazardous solvents like DMF or DCM. rsc.orgrsc.org Research has focused on identifying greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyrene, and limonene. rsc.orgbohrium.combohrium.com In some cases, solvent-free conditions can be employed, further reducing the environmental impact. nih.govmdpi.com

Catalysis: The use of catalysts, whether they are transition metals, organocatalysts, or enzymes, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with greater efficiency and selectivity, reducing energy consumption and waste generation. nih.govacs.orgnih.gov Enzymatic methods, for example using Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route to amides. nih.govnih.gov

Table 4: Application of Green Chemistry Principles to Amide Synthesis
PrincipleApplication in Amide SynthesisExample
Atom Economy Direct catalytic amidation of carboxylic acids and amines. mdpi.comRuthenium-catalyzed coupling with acetylenes as activating agents. nih.gov
Green Solvents Replacement of hazardous solvents with bio-based or less toxic alternatives. rsc.orgrsc.orgUse of 2-MeTHF, cyrene, or limonene. rsc.orgbohrium.combohrium.com
Catalysis Use of efficient and recyclable catalysts to lower activation energy and reduce waste.Enzymatic synthesis using CALB in a green solvent like cyclopentyl methyl ether. nih.govnih.gov

Reaction Chemistry and Mechanistic Studies of N 2 Aminoethyl Cyclohexanecarboxamide

Reactivity of the Amide Moiety

The amide group in N-(2-aminoethyl)cyclohexanecarboxamide is a relatively stable functional group due to the delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. chemistrysteps.com However, under specific conditions, it can undergo several important reactions.

Hydrolysis Pathways and Kinetics

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by acid or base. This process is generally slow and often requires elevated temperatures. arkat-usa.orgyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of the amine moiety (as its protonated form) yield cyclohexanecarboxylic acid and 2-aminoethylammonium ion. The rate of hydrolysis is dependent on the acid concentration, with rate maxima often observed at moderate acidities. jcsp.org.pk

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the amide anion is the rate-determining step, which is unfavorable due to the high pKa of the leaving amine. Therefore, this process typically requires more forcing conditions (higher temperatures) than acid-catalyzed hydrolysis. The final products are the cyclohexanecarboxylate (B1212342) salt and ethylenediamine (B42938). arkat-usa.org

Table 1: Illustrative Kinetic Data for Hydrolysis of an N-substituted Amide This data is hypothetical and for illustrative purposes only.

Condition Temperature (°C) Rate Constant (k, s⁻¹)
1 M HCl 80 1.5 x 10⁻⁵
6 M HCl 80 9.8 x 10⁻⁵
1 M NaOH 100 2.3 x 10⁻⁶

N-Alkylation and Acylation Reactions

While the primary amine is the more nucleophilic site, the amide nitrogen can undergo alkylation or acylation under specific conditions, typically after deprotonation with a strong base to form an amidate anion.

N-Alkylation: Direct alkylation of the amide nitrogen is challenging. However, using a strong base like sodium hydride (NaH) to deprotonate the amide, followed by reaction with an alkyl halide (e.g., methyl iodide), can introduce an alkyl group onto the nitrogen.

N-Acylation: The amide can be acylated to form an N-acylamide or imide. This generally requires activation of the amide or the use of a highly reactive acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a catalyst. youtube.com For instance, reaction with acetyl chloride in the presence of a base could yield N-acetyl-N-(2-aminoethyl)cyclohexanecarboxamide, though reaction at the primary amine is more likely.

Reduction of the Amide Bond

The amide functional group can be reduced to an amine using powerful reducing agents. Unlike the reduction of esters, which yields alcohols, the reduction of amides yields amines, a synthetically valuable transformation. orgoreview.com

Mechanism with LiAlH₄: The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). orgoreview.comyoutube.com The reaction proceeds via the initial formation of a complex between the carbonyl oxygen and the aluminum species. Hydride transfer to the carbonyl carbon forms a tetrahedral intermediate. The oxygen is then eliminated as an aluminate salt, forming an iminium ion intermediate, which is subsequently reduced by another equivalent of hydride to yield the final secondary amine, N-(cyclohexylmethyl)ethane-1,2-diamine.

Other Reducing Agents: Other reagents like borane (B79455) (BH₃) complexes or catalytic hydrogenation under harsh conditions can also be employed for amide reduction. organic-chemistry.org

Table 2: Comparison of Reagents for Amide Reduction This data is generalized from organic chemistry principles.

Reagent Conditions Product from this compound Selectivity
LiAlH₄ THF, reflux N-(cyclohexylmethyl)ethane-1,2-diamine Reduces both amide and other reducible groups
BH₃·THF THF, reflux N-(cyclohexylmethyl)ethane-1,2-diamine More selective for carboxylic acids and amides

Reactivity of the Primary Amine Functional Group

The primary amine in this compound is a nucleophilic and basic center, making it the more reactive site for many chemical transformations compared to the amide moiety.

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile, readily reacting with a variety of electrophiles. youtube.com

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides (e.g., ethyl bromide) to form secondary amines. This reaction is often difficult to control, and multiple alkylations can occur, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.netmasterorganicchemistry.com

Acylation: The primary amine reacts readily with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form a new, more stable amide bond. This reaction is typically fast and high-yielding, producing N-(2-(cyclohexanecarboxamido)ethyl)acetamide. masterorganicchemistry.com

Amine Derivatization Reactions (e.g., Imine Formation, Carbamate (B1207046) Synthesis)

The primary amine is a versatile handle for various derivatization reactions.

Imine Formation: The primary amine can condense with aldehydes or ketones in a reversible, acid-catalyzed reaction to form an imine (also known as a Schiff base). libretexts.orglibretexts.orgcore.ac.uk For example, reaction with benzaldehyde (B42025) would yield N-(2-(cyclohexanecarboxamido)ethyl)-1-phenylmethanimine. The reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org

Carbamate Synthesis: Carbamates, which are esters of carbamic acid, can be readily synthesized from the primary amine. This is a common method for protecting the amine functional group. Reaction with an alkyl chloroformate (e.g., benzyl (B1604629) chloroformate) in the presence of a base yields a carbamate. Alternatively, reaction with a dicarbonate (B1257347), such as di-tert-butyl dicarbonate (Boc₂O), is a widely used method for producing a Boc-protected amine, tert-butyl (2-(cyclohexanecarboxamido)ethyl)carbamate.

Table 3: Common Derivatization Reactions of the Primary Amine This table presents expected products based on general amine reactivity.

Reagent Reaction Type Expected Product
Benzaldehyde, H⁺ Imine Formation N-(2-(cyclohexanecarboxamido)ethyl)-1-phenylmethanimine
Di-tert-butyl dicarbonate (Boc₂O) Carbamate Synthesis tert-butyl (2-(cyclohexanecarboxamido)ethyl)carbamate
Benzyl Chloroformate (Cbz-Cl) Carbamate Synthesis benzyl (2-(cyclohexanecarboxamido)ethyl)carbamate
Acetyl Chloride N-Acylation N-(2-(cyclohexanecarboxamido)ethyl)acetamide

Salt Formation and Protonation Equilibria

This compound possesses two basic sites capable of accepting a proton (H⁺): the primary amino group (-NH₂) and, to a much lesser extent, the nitrogen atom of the amide group. ncert.nic.in The basicity of amines is due to the lone pair of electrons on the nitrogen atom, which can form a bond with a proton. ncert.nic.in In an acidic environment, the compound readily undergoes protonation to form ammonium salts. ncert.nic.inthesciencehive.co.uk

The primary amine is the more basic of the two nitrogen atoms and will be protonated first. The equilibrium for this process can be represented as:

H₂N-CH₂-CH₂-NH-CO-C₆H₁₁ + H₃O⁺ ⇌ H₃N⁺-CH₂-CH₂-NH-CO-C₆H₁₁ + H₂O

Amides are significantly weaker bases than amines. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less available for protonation. Protonation of amides, when it occurs, typically happens on the carbonyl oxygen rather than the nitrogen, as this allows the positive charge to be resonance-stabilized.

The formation of salts, such as hydrochlorides, by reacting the amine with an acid like HCl, is a common practice. riversidelocalschools.com These salts are generally more water-soluble than the free amine and are stable crystalline solids. ncert.nic.in

Table 1: pKa Values of Related Amine Compounds

CompoundFunctional GrouppKa Value 1pKa Value 2
EthylenediaminePrimary Amine6.859.93
PiperazineSecondary Amine5.689.82
PyrrolidineSecondary Amine11.27-
PiperidineSecondary Amine11.12-

Data sourced from multiple chemical data compilations. kyoto-u.ac.jporganicchemistrydata.orgresearchgate.net

Cyclohexane (B81311) Ring Reactivity and Transformations

Conformational Dynamics and Ring Flipping

The cyclohexane ring is not static but exists predominantly in a dynamic equilibrium between two low-energy chair conformations. pressbooks.pub This process, known as ring flipping or chair interconversion, involves the partial rotation around C-C single bonds, causing all axial bonds to become equatorial and all equatorial bonds to become axial. pressbooks.pubwikipedia.org

For this compound, the bulky -C(=O)NH(CH₂)₂NH₂ substituent will have a strong preference for the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. cutm.ac.in These are unfavorable steric interactions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. cutm.ac.in

The energy barrier for ring flipping in unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). pressbooks.pubvu.nl The presence of substituents can alter this barrier. Studies on related molecules, such as cis- and trans-1,2-cyclohexanecarboxylic acid amide (1,2-CHCAA), show that steric repulsion between bulky substituents can lower the energy barrier for ring inversion and lead to a dynamic interconversion between chair and twisted-boat conformations. nih.govacs.org In the trans-1,2-CHCAA isomer, steric repulsion between the 1,2-substituents reduces the energy barrier, facilitating dynamic ring motions. nih.govacs.org A similar effect could be anticipated for this compound, although the single, larger substituent would still strongly favor the equatorial orientation in the ground state. The interconversion rate is highly temperature-dependent, being slow at low temperatures and rapid at room temperature. vu.nl

Table 2: Energy Barriers for Ring Inversion in Cyclohexane and Related Heterocycles

CompoundEnergy Barrier (kcal/mol)Temperature (°C)
Cyclohexane~10-11-60
Piperidine10.4-62
Azetidine7.2-119
Aziridine17.760

Data sourced from studies on ring and pyramidal inversion. scribd.com

Stereoelectronic Effects of the Cyclohexane Ring

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. researchgate.net These effects are crucial for understanding the structure, stability, and reactivity of cyclohexane derivatives. researchgate.net Key stereoelectronic interactions include hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C bond) into an adjacent empty antibonding orbital (σ*). acs.orgresearchgate.net

In the cyclohexane ring of this compound, several such interactions are at play:

Interaction with the Substituent : The orbitals of the amide substituent can interact with the ring's orbitals. For example, a filled C-H or C-C bonding orbital in the ring (σ) can donate electron density into the empty antibonding orbital of the C-C bond connecting the substituent to the ring (σ), or into the π orbital of the carbonyl group. The specific nature of these interactions depends on the substituent's orientation (axial vs. equatorial). These interactions can influence bond lengths, bond angles, and the reactivity of certain positions on the ring. acs.orgbaranlab.org

Computational studies on substituted cyclohexanes have shown that the balance of various hyperconjugative interactions is necessary to explain properties like the relative lengths of axial and equatorial C-H bonds. acs.orgresearchgate.net For instance, interactions involving axial C-H bonds are often different from those involving equatorial C-H bonds, leading to faster abstraction of axial protons in some reactions due to better orbital overlap. baranlab.org

Intramolecular Reaction Pathways

The presence of a nucleophilic primary amine and an electrophilic amide carbonyl group within the same molecule, separated by a flexible ethyl linker, creates the potential for intramolecular reactions. One of the most plausible pathways is an intramolecular cyclization.

A study on the pH-dependent degradation of cis-1,2-cyclohexanecarboxylic acid amide (a related structure) found that it readily degrades under weakly acidic conditions through an intramolecular reaction. nih.gov This suggests that under certain conditions, the primary amine of this compound could attack the amide carbonyl carbon. This nucleophilic attack would likely be preceded by protonation of the amide (likely on the oxygen) to make the carbonyl carbon more electrophilic. Such a reaction would lead to a tetrahedral intermediate, which could then collapse to form a cyclic product, such as a 7-membered diazepine (B8756704) ring derivative or a 6-membered piperazinone ring, depending on the reaction pathway and subsequent rearrangements.

Another potential intramolecular pathway is an N→N' acyl migration. Studies on related ethylenediamine derivatives have shown that an acyl group can transfer from one nitrogen to the other. researchgate.net For this compound, this would be a degenerate rearrangement unless the nitrogens were isotopically labeled. However, the mechanism, which involves a cyclic tetrahedral intermediate, is a fundamental intramolecular pathway available to this system. researchgate.net

Reaction Mechanisms Elucidation

Elucidating the mechanisms of reactions involving this compound requires an understanding of the interplay between its conformational dynamics and electronic properties.

The mechanism of the potential intramolecular cyclization can be informed by studies on similar molecules. For the intramolecular degradation of 1,2-cyclohexanecarboxylic acid amide, the reaction rate was found to be controlled by the molecule's conformational dynamics and the associated activation entropy (ΔS‡). nih.govacs.org The cis isomer, which is conformationally more rigid, degrades readily, while the more flexible trans isomer does not. nih.govacs.org This is because the dynamic trans isomer has a greater loss of entropy upon forming the constrained transition state. nih.govacs.org This highlights how the conformational behavior of the cyclohexane ring (Section 3.3.1) can be a determining factor in a reaction mechanism.

For an N→N' acyl transfer, kinetic studies on N-alkyl-N-aroyl-N'-arylethylenediamines have shown that the mechanism involves a heterocyclic intermediate. researchgate.net The rate-determining step can change depending on the pH, shifting from the formation of the intermediate in strongly acidic conditions to its catalyzed decomposition at higher pH values. researchgate.net

Computational studies are a powerful tool for elucidating such mechanisms. Quantum chemical studies on similar cyclization reactions have been used to calculate the energy barriers for different steps, such as the initial nucleophilic attack and subsequent rearrangements, identifying the most likely reaction pathway. rsc.org For this compound, a mechanistic study would likely involve calculating the energy profiles for intramolecular attack leading to different cyclic products and comparing them to potential intermolecular reaction pathways.

Derivatization and Functionalization Studies of N 2 Aminoethyl Cyclohexanecarboxamide

Synthesis of N-Substituted Amides

The secondary amide group in N-(2-aminoethyl)cyclohexanecarboxamide can be further substituted, although this is often less straightforward than modifying the more nucleophilic primary amine. N-alkylation of the amide can be achieved under specific conditions, typically requiring a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. Another approach involves the synthesis of N,N'-disubstituted cyclic 1,2-diamines from precursors like (1R,2R)-diaminocyclohexane, which can then be acylated to form the desired N-substituted amide derivatives researchgate.net. These methods allow for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the amide moiety.

The synthesis of N-substituted amides often involves multi-step processes, particularly when creating complex or asymmetrically substituted derivatives researchgate.netrudn.ru. For instance, a chiral diamine ligand can be synthesized from (R,R)-1,2-diaminocyclohexane, which is then further elaborated researchgate.net.

Modifications at the Primary Amine

The primary amine is the most reactive nucleophilic site in the molecule and is readily modified through various reactions.

The primary amino group of this compound can be readily acylated using acid chlorides or anhydrides to form a new amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. derpharmachemica.com The choice of the acylating agent determines the nature of the substituent introduced. For instance, reaction with acetyl chloride would yield the N-acetyl derivative.

A study on the synthesis of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides demonstrates a related N-acylation process, where a diamine precursor is acylated to produce the final product. researchgate.net While this study focuses on a slightly different starting material, the principles of N-acylation are directly applicable. The general reaction involves the activation of a carboxylic acid, often by converting it to an acid chloride, which then reacts with the amine. derpharmachemica.com

Sulfonylation of the primary amine to form sulfonamides can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This introduces a sulfonyl group, which can significantly alter the chemical properties of the parent molecule.

Table 1: Representative Acylation and Sulfonylation Reactions

ReagentProduct TypeGeneral Conditions
Acetyl ChlorideN-Acetyl DerivativeAprotic solvent, base (e.g., pyridine)
Benzoyl ChlorideN-Benzoyl DerivativeAprotic solvent, base (e.g., triethylamine)
p-Toluenesulfonyl ChlorideN-Sulfonyl DerivativeAprotic solvent, base (e.g., pyridine)

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The reaction is reversible and the stability of the resulting imine can vary depending on the structure of the carbonyl compound used. libretexts.org

The formation of the C=N double bond is generally most efficient at a slightly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while avoiding excessive protonation of the amine nucleophile. libretexts.orglibretexts.org A variety of aldehydes and ketones, both aliphatic and aromatic, can be used to generate a diverse library of imine derivatives. youtube.commasterorganicchemistry.com

Table 2: Examples of Schiff Base Formation

Carbonyl CompoundProduct
Benzaldehyde (B42025)N-[2-(benzylideneamino)ethyl]cyclohexanecarboxamide
AcetoneN-{2-[(propan-2-ylidene)amino]ethyl}cyclohexanecarboxamide
CyclohexanoneN-{2-[(cyclohexylidene)amino]ethyl}cyclohexanecarboxamide

Urea (B33335) derivatives of this compound can be synthesized by reacting the primary amine with an isocyanate. nih.govorganic-chemistry.org Alternatively, safer, non-isocyanate methods can be employed, such as reaction with carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with another amine. nih.gov Another approach involves the reaction of the amine with CO2 under specific conditions, often catalyzed, to form a carbamic acid intermediate that can then be converted to a urea. rsc.org

Urethane (B1682113) derivatives are formed by the reaction of the primary amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction introduces a carbamate (B1207046) functional group. Non-isocyanate routes to urethanes are also being developed, for example, through the reaction of amines with cyclic carbonates. nih.govresearchgate.net These reactions provide a pathway to polymers and other complex molecules. researchgate.net

Table 3: Synthesis of Urea and Urethane Derivatives

ReagentFunctional Group Formed
Alkyl or Aryl IsocyanateUrea
Phenyl ChloroformateUrethane (Carbamate)
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Boc-protected Amine (Carbamate)

Functionalization of the Cyclohexane (B81311) Ring

Modifications to the cyclohexane ring of this compound are less common but can lead to significant structural changes. One approach involves starting with a functionalized cyclohexane precursor. For example, a study details the synthesis of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides through the ring-opening of cyclohexene (B86901) oxide with a diamine. researchgate.net This introduces a hydroxyl group onto the cyclohexane ring, which is then subsequently acylated. This strategy allows for the introduction of various functional groups onto the cyclohexane moiety, expanding the chemical diversity of the resulting derivatives.

Multi-functional Derivatives and Conjugates

The presence of a reactive primary amine makes this compound a suitable building block for the synthesis of more complex, multi-functional molecules and conjugates. For instance, it can be coupled to amino acids or peptides. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). peptide.combachem.com These reagents activate the carboxylic acid of an amino acid, allowing it to form an amide bond with the primary amine of this compound. rsc.orgchemrxiv.orgluxembourg-bio.com

Furthermore, this compound can be incorporated into larger molecular architectures, as demonstrated by the synthesis of amino acid substituted cyclohexane carboxamides. google.com These multi-functional derivatives can be designed to have specific biological activities or material properties.

Computational and Theoretical Investigations of N 2 Aminoethyl Cyclohexanecarboxamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. scirp.orgmdpi.com These calculations solve approximations of the Schrödinger equation to determine molecular properties. youtube.com For N-(2-aminoethyl)cyclohexanecarboxamide, DFT would be used to find the most stable three-dimensional arrangement of its atoms and to analyze its electronic characteristics.

Due to its multiple rotatable bonds, this compound can exist in numerous conformations. Conformational analysis is a computational method used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. figshare.com This process involves systematically rotating the bonds and calculating the potential energy of each resulting structure.

The result is an energy landscape, which maps the energy of the molecule as a function of its geometry. The lowest points on this landscape correspond to the most stable conformers. For instance, a study on a different carboxamide derivative identified its lowest energy conformer by analyzing the dihedral angle of a key bond. figshare.com Such an analysis for this compound would reveal the preferred orientations of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the side chain.

Table 1: Illustrative Conformational Analysis Data (Note: This table is a hypothetical example as no specific data exists for the target compound.)

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Population (%)
1 (Chair, Extended) 178.5° 0.00 65.2
2 (Chair, Folded) 65.2° 1.85 20.5

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. Analysis of the HOMO and LUMO electron density distribution would show which parts of the this compound molecule are most likely to be involved in chemical reactions.

Table 2: Example Frontier Molecular Orbital Data (Note: This table is a hypothetical example.)

Parameter Energy (eV) Description
HOMO Energy -6.54 Energy of the highest occupied molecular orbital
LUMO Energy 2.13 Energy of the lowest unoccupied molecular orbital

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, such as receptors or solvents. researchgate.net The ESP map is colored to show different potential values: red typically indicates regions of negative potential (rich in electrons, e.g., around oxygen or nitrogen atoms), while blue indicates regions of positive potential (electron-poor, e.g., around hydrogen atoms attached to heteroatoms).

For this compound, the ESP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, highlighting their ability to act as hydrogen bond acceptors. Positive potential would be expected around the amine and amide hydrogens, indicating their role as hydrogen bond donors.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.net

An MD simulation of this compound, typically in a simulated solvent like water, would reveal how the molecule moves, flexes, and changes its conformation. researchgate.net This is particularly important for understanding its interactions with its environment, such as how it might bind to a biological target or permeate a membrane. Studies on other flexible amide-containing molecules have used MD to understand their stability and interactions. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov These predictions are immensely helpful for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. Similarly, chemical shifts for ¹H and ¹³C NMR can be calculated. Comparing these predicted spectra with experimental ones provides a powerful method for structural verification. A study on a different carboxamide derivative, for example, used TD-DFT to investigate its UV-visible spectra in various solvents. researchgate.net

Table 3: Example of Predicted Spectroscopic Data (Note: This table is a hypothetical example.)

Spectroscopy Type Parameter Predicted Value
IR Carbonyl (C=O) Stretch 1655 cm⁻¹
¹³C NMR Carbonyl Carbon Chemical Shift 175.4 ppm

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. mdpi.com This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy.

For this compound, one might model its synthesis, such as the amidation reaction between a cyclohexanecarboxylic acid derivative and ethylenediamine (B42938). This analysis would provide insights into the reaction mechanism and help optimize reaction conditions. Studies on the pyrolysis of a polyamide containing a cyclohexane structure, for instance, used reactive force field molecular dynamics (ReaxFF-MD) to probe the decomposition pathways. mdpi.com

Solvent Effects on Molecular Properties

Comprehensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the specific research area of solvent effects on the molecular properties of this compound. At present, there are no available published studies, theoretical investigations, or computational data that would allow for a detailed analysis as requested.

The study of solvent effects is crucial for understanding a molecule's behavior in different chemical environments. Such investigations typically involve quantum mechanical calculations, like Density Functional Theory (DFT), within various solvent models (e.g., Polarizable Continuum Models like PCM or SMD). These studies can elucidate how properties such as molecular geometry, electronic structure (e.g., dipole moment, frontier molecular orbitals), and spectroscopic characteristics (e.g., NMR, UV-Vis spectra) are influenced by the polarity and nature of the surrounding solvent.

For analogous amide-containing compounds, research has shown that solvent polarity can significantly impact hydrogen bonding capabilities, conformational preferences, and reaction kinetics. For instance, studies on other amides often reveal that polar protic solvents can stabilize charged or polar transition states and can engage in hydrogen bonding, thereby altering the conformational landscape of the molecule.

While general principles of solvent effects on amides are well-established, the specific quantitative data and detailed research findings for this compound are not present in the current body of scientific literature. Therefore, the creation of data tables and a detailed discussion of research findings for this particular compound is not possible. Further experimental and computational research would be required to generate the necessary data to fulfill this specific request.

Advanced Structural Characterization and Spectroscopic Analysis of N 2 Aminoethyl Cyclohexanecarboxamide and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the constitution and configuration of N-(2-aminoethyl)cyclohexanecarboxamide. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the intricate network of proton and carbon atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful for resolving complex spectra and establishing connectivity between atoms. weebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, COSY spectra would reveal correlations between the protons on the cyclohexane (B81311) ring, as well as between the protons of the ethylamino side chain. For instance, the methine proton on the cyclohexane ring attached to the amide group would show a correlation with the adjacent methylene (B1212753) protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and the carbon atoms to which they are directly attached. columbia.edu It is highly sensitive and allows for the direct assignment of carbon signals based on their attached, and usually already assigned, proton signals. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. youtube.com This is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons and linking different functional groups. For this compound, HMBC would show correlations between the carbonyl carbon and the protons on the adjacent cyclohexyl methine and the ethylamino methylene group, confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, regardless of whether they are connected through bonds. arxiv.org This technique is key to understanding the three-dimensional structure and preferred conformation of the molecule. For example, NOESY can reveal through-space interactions between the protons of the cyclohexane ring and the ethylamino side chain, providing insights into their relative orientation. nih.gov

A hypothetical 2D NMR analysis of this compound would yield a set of correlations that unambiguously define its structure. The following table illustrates the expected key correlations.

Technique Correlated Nuclei Information Gained for this compound
COSY ¹H – ¹HConnectivity of protons within the cyclohexane ring and the ethylamino chain.
HSQC ¹H – ¹³C (¹J)Direct one-bond correlations for assigning carbon signals of the cyclohexane and ethylamino moieties.
HMBC ¹H – ¹³C (²⁻³J)Connectivity between the carbonyl group, the cyclohexane ring, and the ethylamino side chain.
NOESY ¹H – ¹H (through space)Conformational analysis, showing spatial proximity between ring and side-chain protons.

Variable Temperature NMR Studies

Variable temperature (VT) NMR experiments are employed to study dynamic processes such as conformational exchange. miamioh.edu For this compound, the cyclohexane ring can undergo chair-chair interconversion, and there can be restricted rotation around the amide C-N bond. st-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. st-andrews.ac.uk At low temperatures, where the exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. st-andrews.ac.uk Analysis of this data can provide thermodynamic parameters for the conformational changes, such as the free energy barrier to rotation. st-andrews.ac.ukrsc.org For similar amide-containing molecules, VT-NMR has been successfully used to quantify the rotational barrier around the amide bond. st-andrews.ac.uk

Vibrational Spectroscopy for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. scbt.com

Infrared (IR) Spectroscopy Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes. fiveable.me The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.

The presence of both a primary amine (-NH₂) and a secondary amide (-NH-) group leads to characteristic N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹. chemguide.co.uk Primary amines often show two distinct bands in this region. fiveable.mechemguide.co.uk The carbonyl (C=O) stretch of the amide group (Amide I band) is a strong, sharp absorption typically found between 1630 and 1690 cm⁻¹. fiveable.me The N-H bending vibration of the amide (Amide II band) appears around 1550 cm⁻¹. fiveable.me The C-H stretching vibrations of the cyclohexane ring and the ethyl chain are expected just below 3000 cm⁻¹. pressbooks.pub

Hydrogen bonding significantly influences the position and shape of the N-H and C=O stretching bands. fiveable.me Intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Amine (N-H)Stretching3300 - 3500Broad, may show two peaks for the primary amine.
Amide (N-H)Stretching3100 - 3300Broad due to hydrogen bonding.
Alkyl (C-H)Stretching2850 - 2960Strong, sharp peaks.
Carbonyl (C=O)Stretching (Amide I)1630 - 1690Strong and sharp.
Amide (N-H)Bending (Amide II)1550 - 1640Moderate to strong.
CyclohexaneC-C Bending/RockingFingerprint Region (below 1500)Complex pattern.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of the functional groups. The C-H stretching and bending modes of the cyclohexane ring would be prominent. The C=O stretching vibration is also Raman active. Raman spectroscopy can be a powerful tool for studying the conformational properties of the cyclohexane ring and for investigating hydrogen bonding in different environments. researchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. libretexts.org

For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, and its mass would correspond to the molecular weight of the compound (170.26 g/mol ). cymitquimica.com Due to the presence of two nitrogen atoms, the molecular ion peak would have an even m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-cleavage: This is a common fragmentation pathway for amines and amides, involving the cleavage of the C-C bond adjacent to the nitrogen or carbonyl group. miamioh.edulibretexts.org For this compound, alpha-cleavage could occur on either side of the amide linkage or at the amino group.

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. libretexts.org

Loss of small neutral molecules: The loss of molecules such as ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO) can also lead to characteristic fragment ions.

A plausible fragmentation pathway for this compound could involve the cleavage of the bond between the carbonyl carbon and the cyclohexane ring, or the cleavage of the ethylamine (B1201723) side chain. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental formula. nih.govnih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm), allowing for the calculation of an exact mass that corresponds to a single unique elemental composition.

For this compound, HRMS would be the definitive method to confirm its molecular formula, C₉H₁₈N₂O. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, can be compared to the experimentally measured exact mass.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₉H₁₈N₂O
Average Molecular Weight170.26 g/mol
Theoretical Monoisotopic Mass170.14191 Da
Protonated Adduct [M+H]⁺171.14972 Da
Sodium Adduct [M+Na]⁺193.13166 Da

An experimental HRMS measurement yielding a mass value within a narrow tolerance (e.g., ±0.001 Da) of the theoretical values would provide high confidence in the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to determine the structure of a molecule. youtube.com An ion of interest (the precursor ion) is selected, fragmented through collision with an inert gas, and the resulting fragment ions are then analyzed. nih.govresearchgate.net This fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure. nih.gov

For this compound ([M+H]⁺ = 171.15 Da), fragmentation would be expected to occur at the most labile bonds, primarily the amide linkage and adjacent C-N and C-C bonds. A theoretical fragmentation pathway would involve characteristic losses that confirm the presence of the cyclohexanecarbonyl and aminoethyl moieties.

Table 2: Predicted MS/MS Fragments for Protonated this compound

Fragment Ion (m/z)Proposed Structure/Neutral LossNotes
154.12Loss of NH₃From the primary amine.
128.11Cleavage of C-C bond between carbonyl and ringResults in [C₇H₁₂NO]⁺ ion.
111.08Cyclohexanecarbonyl ion [C₇H₁₁O]⁺Cleavage of the amide C-N bond.
83.08Cyclohexenyl cation [C₆H₉]⁺Loss of CO from the cyclohexanecarbonyl ion.
60.08Ethylenediamine (B42938) fragment [C₂H₈N₂]⁺Cleavage of the amide bond.
44.05Aminoethyl fragment [C₂H₆N]⁺Cleavage of the amide C-N bond and subsequent fragmentation.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. nih.gov Furthermore, it reveals how molecules pack together in the crystal lattice and the nature of the intermolecular interactions that stabilize the structure. nih.govacs.org

No publicly available crystal structure for this compound has been reported. However, based on related structures, it is predicted that the cyclohexane ring would adopt a stable chair conformation. The most significant feature governing its solid-state structure would be a network of intermolecular hydrogen bonds. researchgate.net

Crystal Packing and Hydrogen Bonding Networks

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupRoleNumber of Sites
Amide N-HDonor1
Amine N-HDonor2
Carbonyl OAcceptor1
Amine NAcceptor1

Polymorphism Studies

Polymorphism is the phenomenon where a single compound crystallizes in multiple distinct solid-state forms, each with a different crystal lattice arrangement. rsc.org These different polymorphs can exhibit significant variations in physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly critical in the pharmaceutical industry. nih.gov

While no polymorphism studies have been published for this compound, its potential to form various hydrogen-bonding networks suggests that it could exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different hydrogen bond motifs, leading to the formation of distinct crystal forms. rsc.org For example, one polymorph might be characterized by one-dimensional hydrogen-bonded chains, while another might feature two-dimensional sheets, resulting in different packing efficiencies and thermodynamic stabilities. rsc.org

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for purity assessment and the separation of isomers. epa.gov

For this compound, a standard reversed-phase HPLC (RP-HPLC) method would be the primary choice for determining its purity. sielc.comsielc.com This would typically involve a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile, often with an acid modifier to ensure good peak shape.

While the parent compound is achiral, chromatographic separation of isomers would be crucial for substituted derivatives.

Diastereomers: If the molecule were modified to create diastereomers (e.g., cis- and trans-isomers of a disubstituted cyclohexane ring), these could be separated using standard chromatographic techniques like HPLC or Gas Chromatography (GC) due to their different physical properties. researchgate.netnsf.gov

Enantiomers: For chiral derivatives, which would exist as a pair of enantiomers, separation would require a chiral environment. This is achieved using chiral chromatography, where the stationary phase itself is chiral (a Chiral Stationary Phase, or CSP). mst.eduresearchgate.net The differential interaction between the enantiomers and the CSP allows for their separation and quantification. mdpi.com

Table 4: Chromatographic Methods for Analysis of this compound and its Isomeric Derivatives

Analytical GoalCompound TypeRecommended TechniqueTypical Stationary Phase
Purity AssessmentThis compoundReversed-Phase HPLCC18 (Octadecyl-silica)
Diastereomer Separatione.g., cis/trans isomersReversed-Phase HPLC or GCC18 (for HPLC), Polysiloxane (for GC)
Enantiomer Separatione.g., (R/S) isomersChiral HPLCCyclodextrin- or Teicoplanin-based CSP

Table of Compounds Mentioned

Compound Name
This compound
(1R,2R)-N-(2-aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide
N-(1,3-thiazol-2-yl)-2-pyrazine carboxamide

Role in Chemical Synthesis and As a Versatile Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of N-(2-aminoethyl)cyclohexanecarboxamide as a precursor stems from the reactivity of its terminal primary amine and the amide group. The primary amino group is a potent nucleophile, making it an ideal starting point for a wide array of chemical transformations. It can readily participate in nucleophilic substitution and addition reactions, allowing for the extension of the molecular framework.

Key reactions involving the aminoethyl group include:

Oxidation: The primary amine can be oxidized to form the corresponding imines or nitriles.

Reduction: The amide portion of the molecule can be reduced to yield a secondary diamine.

Substitution/Acylation: The nucleophilic primary amine can react with electrophiles such as alkyl halides or acyl chlorides. This allows for the attachment of various functional groups, leading to the creation of more complex derivatives. For instance, N-acylation of related N-(2-aminoethyl)carboxamide structures has been used to synthesize compounds with potential biological activity. researchgate.net

The synthesis of this compound itself, typically achieved by coupling cyclohexanecarbonyl chloride with 2-aminoethylamine, positions it as a key precursor, ready for further functionalization into more elaborate molecules.

Table 1: Potential Transformations of this compound

Reaction Type Reagent Examples Product Class
Oxidation Potassium permanganate (B83412) (KMnO₄), Hydrogen peroxide (H₂O₂) Imines, Nitriles
Reduction Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation Secondary amines

Ligand in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org this compound possesses structural features that make it a suitable candidate for a chelating ligand. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. libretexts.org

The this compound molecule contains two potential donor atoms with lone pairs of electrons: the nitrogen of the terminal primary amine and the nitrogen of the amide group. This allows it to act as a bidentate ligand, binding to a metal center through both nitrogen atoms to form a stable chelate ring. libretexts.org The use of amino-containing heterocyclic N-donor ligands is a versatile strategy in coordination chemistry. sciencenet.cn For example, ligands with a diethylenetriamine (B155796) (dien) backbone, which contains multiple nitrogen donors similar to the subject compound, have been successfully used to form stable complexes with metals like Rhenium(I). nih.gov The ability of such molecules to form robust complexes is critical for their application in areas like catalysis and materials science. sciencenet.cnnih.gov

Scaffold for Chemical Library Generation

In medicinal chemistry and drug discovery, a "scaffold" is a core molecular structure to which various functional groups can be attached to create a collection of structurally related compounds known as a chemical library. cymitquimica.comscbt.com These libraries are then screened for biological activity to identify new drug candidates. The this compound structure is an excellent scaffold for this purpose.

The cyclohexane (B81311) ring provides a rigid, three-dimensional core that can be used to orient appended functional groups in specific spatial arrangements.

The primary amino group serves as a convenient attachment point for a wide variety of building blocks through reactions like amidation or reductive amination.

The amide linkage offers another site for potential modification or can serve to orient the two ends of the molecule.

This modular design allows for the systematic and combinatorial synthesis of a large number of derivatives. chemrxiv.orgnih.gov By varying the substituents attached to the amine, diverse chemical space can be explored efficiently. Similar carboxamide-containing structures, such as N-(2-aminoethyl)piperidine-4-carboxamide and indole-2-carboxamide, have been successfully employed as scaffolds to develop kinase inhibitors and TRPV1 channel modulators, respectively, demonstrating the power of this approach. nih.govmdpi.com The generation of diverse libraries from a common scaffold is a cornerstone of modern drug discovery. enamine.net

Intermediate in Multi-step Organic Syntheses

An intermediate is a molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. youtube.com this compound serves as a classic intermediate in multi-step synthetic sequences. cymitquimica.comscbt.com

Its synthesis typically involves the activation of cyclohexanecarboxylic acid, often by converting it to an acyl chloride, followed by amide coupling with 2-aminoethylamine. The resulting this compound is rarely the final target but rather a stable, isolable compound that serves as a stepping stone for subsequent transformations. For example, once formed, this intermediate can undergo further reactions at its terminal amine, as detailed in section 7.1, to build more complex molecular structures. This strategy of breaking down a complex synthesis into a series of manageable steps involving stable intermediates is fundamental to organic chemistry. youtube.com The use of protected amine precursors, such as Boc-protected tert-butyl (2-aminoethyl)carbamate, in similar amide coupling reactions further highlights the role of such structures as key intermediates in planned synthetic routes. nih.govorgsyn.org

Table 2: Compounds Mentioned in This Article

Compound Name
This compound
Cyclohexanecarbonyl chloride
2-aminoethylamine
Potassium permanganate
Hydrogen peroxide
Lithium aluminum hydride
N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides
N-(2-aminoethyl)piperidine-4-carboxamide
Indole-2-carboxamide
Cyclohexanecarboxylic acid

Emerging Research Directions and Future Perspectives in N 2 Aminoethyl Cyclohexanecarboxamide Chemistry

Novel Synthetic Methodologies Exploration

The conventional synthesis of N-(2-aminoethyl)cyclohexanecarboxamide typically involves the coupling of a cyclohexanecarboxylic acid derivative with ethylenediamine (B42938). This process often requires activating the carboxylic acid using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting it to a more reactive acid chloride. While effective, these methods can generate significant waste and require careful handling of reagents. ucl.ac.uk

Future research is expected to focus on adopting more efficient and sustainable synthetic strategies that are emerging in the broader field of amide synthesis. These include:

Catalytic Direct Amidation : The use of catalysts, such as boronic acids, can facilitate the direct reaction between a carboxylic acid and an amine, with azeotropic water removal. ucl.ac.uk Applying this to cyclohexanecarboxylic acid and ethylenediamine could offer a more atom-economical route.

Enzymatic Synthesis : Biocatalysts, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have proven effective for amide bond formation under mild conditions. nih.gov Developing an enzymatic process for this compound could significantly improve the green profile of its synthesis.

Photocatalytic Methods : Recent breakthroughs have demonstrated amide synthesis from alcohols using Covalent Organic Framework (COF) based photocatalysts. dst.gov.in Exploring a pathway from cyclohexylmethanol could represent a novel and sustainable alternative to traditional methods.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyKey Reagents/CatalystsPotential AdvantagesReference
Carbodiimide (B86325) CouplingDCC, EDCWell-established, mild conditions
Acid Chloride RouteThionyl chloride, Oxalyl chlorideHigh reactivity of intermediate ucl.ac.uk
Catalytic Direct AmidationBoronic acid catalystsReduced waste, avoids stoichiometric activators ucl.ac.uk
Enzymatic SynthesisLipases (e.g., CALB)High selectivity, mild conditions, green process nih.gov
PhotocatalysisCovalent Organic Frameworks (COFs)Uses light energy, sustainable, potential for novel pathways dst.gov.in

Unexplored Reaction Pathways and Mechanistic Insights

Beyond its synthesis, the reactivity of this compound itself is largely uncharted territory. Future research could investigate its participation in novel chemical transformations. A particularly promising avenue is the direct functionalization of the molecule's C-H bonds. Emerging methods in radical chemistry or base-catalyzed pathways could enable the selective modification of the cyclohexane (B81311) ring without the need for pre-functionalized starting materials. researchgate.net

A deeper mechanistic understanding of its formation is also required. Investigating the kinetics and intermediates of both traditional and novel synthetic routes would be crucial for process optimization. For instance, studying the role of the terminal amino group in potential intramolecular side reactions during synthesis could lead to improved reaction control and higher yields.

Advanced Derivatization for New Chemical Functionalities

The structure of this compound offers multiple sites for derivatization to generate compounds with new functionalities. Research has already shown that related structures, such as N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides, can be synthesized and exhibit biological activity. researchgate.net Future work could systematically explore modifications at key positions.

Table 2: Potential Sites for Derivatization

Modification SitePotential ModificationResulting FunctionalityReference
Terminal Amino Group (-NH2)Acylation, Alkylation, Reductive AminationIntroduce new amide, amine, or other functional groups; alter solubility and binding properties. google.com
Amide N-HAlkylationCreate tertiary amide; modify conformational properties. researchgate.net
Cyclohexane RingSubstitution (e.g., alkyl, alkoxy groups)Alter lipophilicity and steric profile, as seen in related p-menthane (B155814) carboxamides. google.com

By attaching different functional groups, derivatives could be tailored for applications ranging from materials science to medicinal chemistry, similar to how derivatives of p-menthane carboxamide have been developed as sensory agents. google.com

Deeper Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools for accelerating research into this compound. While specific computational studies on this molecule are not yet prevalent, the methodologies are well-established. Future research could employ:

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms for its synthesis, predict spectroscopic properties, and analyze molecular orbitals to understand its reactivity.

Molecular Dynamics (MD) Simulations : These simulations can predict the conformational preferences of the molecule and its derivatives in different environments, which is crucial for understanding potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) : If a series of derivatives are synthesized and tested for a specific activity, QSAR models can be built to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts. ucl.ac.uk

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and chemical industries are increasingly adopting continuous flow chemistry for synthesis due to its advantages in safety, efficiency, and scalability. nih.govvapourtec.com Amide bond formation is a reaction class that has been successfully translated to flow processes. nih.gov

The synthesis of this compound is an ideal candidate for adaptation to a continuous flow reactor. Such a setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields. vapourtec.com Coupling reagents that are soluble and have good thermal stability, such as certain carbodiimides or T3P (n-propylphosphonic acid anhydride), are particularly well-suited for flow amidation processes. ucl.ac.ukvapourtec.com The integration of automated process controls could further streamline its production, ensuring consistent quality and minimizing impurity formation.

Sustainable Chemistry Initiatives in this compound Research

Future research must prioritize sustainability in the synthesis of this compound. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical processes. ucl.ac.uk Key initiatives could include:

Greener Solvents : Replacing traditional solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with more environmentally benign alternatives, such as cyclopentyl methyl ether (CPME). nih.gov

Catalyst Reusability : Developing synthetic protocols that use heterogeneous or easily recoverable catalysts, such as the enzymatic nih.gov or ionic liquid-based systems acs.org mentioned previously, would minimize waste and reduce costs.

Energy Efficiency : Exploring synthetic methods that operate at lower temperatures and pressures, such as photocatalysis or electrosynthesis, can significantly reduce the energy consumption of the process. dst.gov.inrsc.org

Process Mass Intensity (PMI) Reduction : A key metric in green chemistry, PMI measures the total mass of materials used to produce a certain mass of product. Future research should aim to design synthetic routes with a low PMI by minimizing the use of solvents, reagents, and purification materials. ucl.ac.ukacs.org

By focusing on these emerging directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile building block for future chemical innovation.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-aminoethyl)cyclohexanecarboxamide?

Methodological Answer: The synthesis typically involves two primary steps:

Acyl Chloride Formation : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to generate cyclohexanecarbonyl chloride. This step ensures activation of the carboxylic acid for subsequent amide bond formation .

Amide Coupling : React the acyl chloride with 2-aminoethylamine in a polar aprotic solvent (e.g., anhydrous benzene or dichloromethane) under inert conditions. Purification via column chromatography (e.g., using a gradient of 20% ethyl acetate/hexane) yields the final product .
Key Considerations : Optimize reaction stoichiometry (e.g., 1:2 molar ratio of acid to amine) and monitor reaction completion using TLC or in situ IR spectroscopy for carbonyl absorption bands (~1635 cm⁻¹) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Characteristic signals include a downfield-shifted amide proton (~δ 5.0–6.0 ppm) and cyclohexane carbons (δ 25–45 ppm). The ethylenediamine moiety shows triplet signals for CH₂ groups adjacent to the amine .
  • FT-IR : Confirm amide bonds via N–H stretching (3276–3134 cm⁻¹) and carbonyl vibrations (~1635 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak (e.g., m/z ~225 for similar carboxamides) and fragmentation patterns consistent with cyclohexane and ethylenediamine moieties .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during amide bond formation in this compound synthesis?

Methodological Answer:

  • Catalyst Optimization : Use copper(I) catalysts (e.g., CuBr) to enhance coupling efficiency, as demonstrated in photoinduced alkylation reactions with secondary alkyl halides .
  • Solvent Selection : Anhydrous solvents (e.g., THF or DMF) minimize hydrolysis of the acyl chloride intermediate.
  • Temperature Control : Maintain reflux conditions (70–80°C) to accelerate reaction kinetics while avoiding thermal degradation .
  • Byproduct Analysis : Monitor for urea formation (from amine self-condensation) via LC-MS and suppress it using excess acyl chloride .

Q. How can computational modeling predict the bioactive conformation of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions using software like AutoDock Vina. Parameterize the compound’s force field based on cyclohexane ring puckering coordinates (Cremer-Pople parameters) and amide bond rigidity .
  • Docking Studies : Target serotonin receptors (5-HT₁A) based on structural analogs (e.g., WAY-100635 derivatives). Validate predictions with in vitro binding assays using radiolabeled ligands (e.g., ¹¹C-WAY-100635) .

Q. What in vitro assays are suitable for evaluating the antitumor potential of this compound derivatives?

Methodological Answer:

  • Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7 or HeLa) and measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Cytotoxicity Screening : Use MTT or SRB assays at varying concentrations (1–100 μM) to determine IC₅₀ values. Compare against cisplatin as a positive control .
  • Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and cell cycle arrest analysis via flow cytometry .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for carboxamide syntheses?

Methodological Answer:

  • Variable Reaction Conditions : Yields for similar compounds (e.g., N-Heptan-4-yl derivatives) range from 64–92% depending on alkyl halide reactivity and catalyst loading .
  • Resolution : Conduct Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and reagent purity. Use high-throughput screening to identify ideal conditions .

Q. Why do structural analogs of this compound exhibit divergent biological activities?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in H2L2) enhance antimicrobial activity, while methoxy groups (e.g., H2L7) improve receptor binding affinity .
  • Validation : Perform SAR studies by synthesizing derivatives with modified amine or cyclohexane substituents. Test against target enzymes (e.g., 5-HT₁A) or microbial strains .

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Feasible Synthetic Routes

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Reactant of Route 1
N-(2-aminoethyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)cyclohexanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.